![molecular formula C13H18N2 B14044241 Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)
Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[420]octane is a bicyclic compound that features a diazabicyclo structure with a benzyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane typically involves the formation of the bicyclic structure followed by the introduction of the benzyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo structure. The benzyl group can then be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents such as sodium hydride and benzyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with benzyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rac-(1R,6S)-2-azabicyclo[4.2.0]octane
- Rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride
- Rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
Uniqueness
Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[420]octane is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-9-8-14-12-6-7-13(12)15/h1-5,12-14H,6-10H2/t12-,13+/m0/s1 |
Clé InChI |
FDJWALJYVQIPDI-QWHCGFSZSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H]1NCCN2CC3=CC=CC=C3 |
SMILES canonique |
C1CC2C1NCCN2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


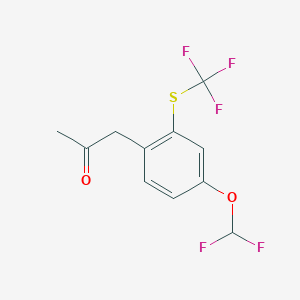



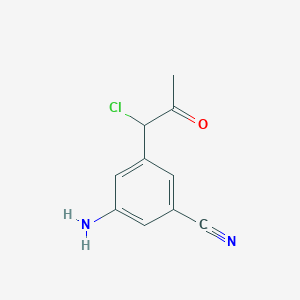
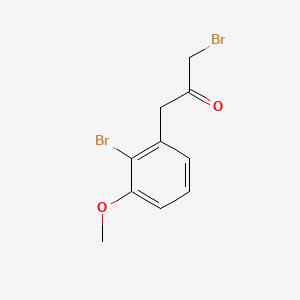
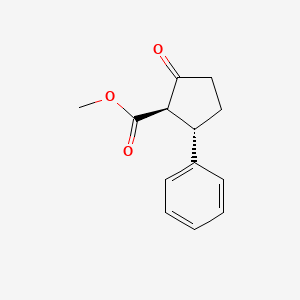
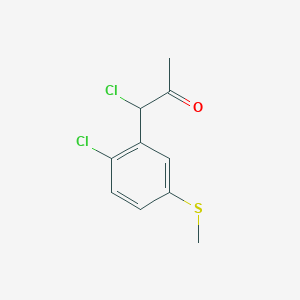
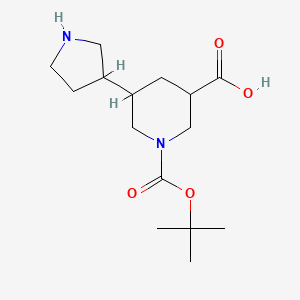
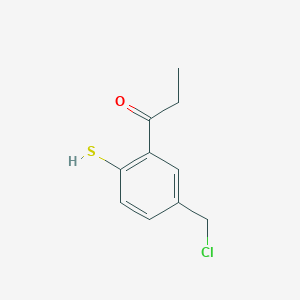

![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)

![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)
